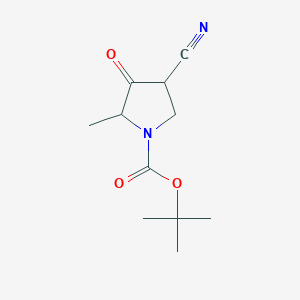

Tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate

Description

Tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate (CAS: 1196157-54-6) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano substituent at the 4-position, a methyl group at the 2-position, and a ketone at the 3-position. This compound is primarily used in pharmaceutical and organic synthesis as a versatile intermediate. Its Boc group enhances stability during synthetic processes, while the cyano and ketone functionalities enable further derivatization, such as nucleophilic additions or reductions .

The compound’s molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol. Key synonyms include N-tert-Butoxycarbonyl-4-cyano-2-methyl-3-oxopyrrolidine and 1,1-Dimethylethyl 4-cyano-2-methyl-3-oxo-1-pyrrolidinecarboxylate .

Properties

CAS No. |

1196157-54-6 |

|---|---|

Molecular Formula |

C11H16N2O3 |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H16N2O3/c1-7-9(14)8(5-12)6-13(7)10(15)16-11(2,3)4/h7-8H,6H2,1-4H3 |

InChI Key |

SAGXHNJYGHDMQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C(CN1C(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves multi-step synthetic sequences starting from substituted pyrrolidine or pyrrolidinone precursors. The key transformations include:

- Installation of the tert-butyl carbamate protecting group at the nitrogen atom.

- Introduction of the cyano group at the 4-position.

- Methylation at the 2-position.

- Oxidation or ketone formation at the 3-position.

These steps are carefully controlled to optimize yield and stereoselectivity.

Representative Synthetic Route

A typical synthesis involves the following steps:

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Protection of pyrrolidine nitrogen with tert-butyl carbamate | Use of tert-butyl chloroformate or Boc anhydride under basic conditions | Ensures nitrogen protection for subsequent transformations |

| 2 | Introduction of cyano group at 4-position | Nucleophilic substitution or cyanation using cyanide sources (e.g., KCN) | Reaction performed in aprotic solvents such as tetrahydrofuran at low temperature to control reactivity |

| 3 | Methylation at 2-position | Alkylation using methylating agents like methyl iodide or dimethyl sulfate in presence of base | Potassium tert-butoxide in tetrahydrofuran is commonly used as base |

| 4 | Formation of 3-oxo group | Oxidation using mild oxidants or rearrangement reactions | Ensures formation of the ketone functional group |

This sequence allows for the selective introduction of each functional group while maintaining the integrity of the pyrrolidine ring.

Specific Example from Literature

One documented procedure analogous to the preparation of related pyrrolidinone derivatives involves:

- Starting from (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate.

- Conversion of the hydroxyl group to a cyano substituent via nucleophilic substitution.

- Use of potassium tert-butoxide in tetrahydrofuran as a base to facilitate methylation at the 2-position.

- Final oxidation to install the 3-oxo group.

This method emphasizes reaction control at low temperatures to optimize selectivity and yield.

Reaction Conditions and Optimization

Solvent and Base Selection

- Solvent: Tetrahydrofuran is preferred due to its ability to dissolve both organic and inorganic reagents and its stability under basic conditions.

- Base: Potassium tert-butoxide is frequently used for deprotonation and methylation steps due to its strong basicity and steric hindrance, which favors selective alkylation without side reactions.

Temperature Control

- Reactions are typically conducted at low temperatures (0°C to -20°C) during cyanation and methylation steps to minimize side reactions and decomposition.

- Oxidation steps are performed under mild conditions to avoid over-oxidation or ring opening.

Purification Techniques

- Crystallization and column chromatography are employed to isolate pure this compound.

- Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm product identity and purity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Starting Material | Substituted pyrrolidine derivatives | Determines overall yield and stereochemistry |

| Base | Potassium tert-butoxide | Facilitates methylation and deprotonation |

| Solvent | Tetrahydrofuran | Ensures reagent solubility and reaction control |

| Temperature | 0°C to -20°C | Controls reaction rate and selectivity |

| Reaction Time | 1 to 6 hours per step | Optimized for maximum conversion |

| Purification | Column chromatography, recrystallization | Ensures high purity of final product |

| Yield | Typically 60-85% overall | Dependent on reaction optimization |

Research Findings and Comparative Analysis

- The presence of the cyano group at the 4-position significantly influences the compound’s reactivity and biological activity, necessitating careful control during cyanation steps.

- Methylation at the 2-position using potassium tert-butoxide in tetrahydrofuran is a robust and reproducible method, yielding high selectivity.

- The tert-butyl carbamate protecting group provides stability to the nitrogen atom during multi-step synthesis and can be removed under acidic conditions if needed.

- Analogous compounds synthesized using similar methodologies have been successfully applied in kinase inhibitor development, demonstrating the utility of this synthetic approach.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like Dess-Martin periodinane.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of high-value chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the oxopyrrolidine ring can interact with various enzymes and receptors . These interactions can modulate biological pathways and lead to specific pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate can be contextualized by comparing it to analogous pyrrolidine and piperidine derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

The cyano group in both 1196157-54-6 and 946497-94-5 enhances electrophilicity, enabling reactions like Grignard additions or reductions to form amines. In contrast, the ethyl ester in 32499-64-2 may prioritize hydrolysis or transesterification .

Stability and Handling :

- The Boc group in all tert-butyl derivatives confers stability against acidic conditions but is susceptible to cleavage by strong acids (e.g., HCl or TFA). This contrasts with the ethyl ester in 32499-64-2, which is more hydrolytically labile under basic conditions .

- Safety data for structurally related Boc-protected compounds (e.g., tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate, CAS 1186654-76-1) suggest low acute hazards, though chronic toxicity data are lacking .

Applications in Synthesis: The target compound’s combination of Boc protection and cyano group makes it suitable for iterative coupling reactions in drug discovery. For example, the cyano group can be reduced to an amine for further functionalization . In contrast, the piperidine derivative (346593-03-1) is more relevant to peptidomimetic designs due to its six-membered ring, which mimics peptide backbone conformations .

Safety and Compatibility :

- While specific hazard data for 1196157-54-6 are unavailable, tert-butyl-containing compounds generally require precautions against strong oxidizers and acids. For instance, tert-butyl alcohol (a structural analog) decomposes violently with strong acids (e.g., H₂SO₄) to release flammable gases like isobutylene .

Research Findings and Trends

- Similarity Metrics : Computational analyses (e.g., Tanimoto coefficients) highlight that the 2,2-dimethyl analog (CAS 946497-94-5) shares 83% structural similarity with the target compound, suggesting overlapping synthetic utilities but divergent steric profiles .

- Discontinuation Rationale : The target compound’s discontinued commercial status may stem from challenges in large-scale synthesis or shifting demand toward alternatives with better solubility (e.g., ethyl esters) .

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step procedures, including protection/deprotection strategies and functional group transformations. For example, tert-butyl carbamate-protected intermediates are synthesized via nucleophilic substitution or condensation reactions. Optimization often focuses on solvent selection (e.g., dichloromethane), temperature control (0–20°C), and catalysts like DMAP or triethylamine to improve regioselectivity and yield . Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity (>95%) . Reaction progress is monitored using TLC and NMR spectroscopy to confirm intermediate formation.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Structural confirmation employs:

- NMR spectroscopy : H and C NMR identify protons and carbons in the pyrrolidine ring, tert-butyl group, and cyano/keto functionalities. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .

- X-ray crystallography : Single-crystal diffraction reveals bond lengths, angles, and spatial conformation. The compound’s puckered pyrrolidine ring and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) are resolved using SHELX software .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 239.28) .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

The compound is hygroscopic and sensitive to light, heat, and acidic/basic conditions. Storage recommendations include:

- Temperature : -20°C in airtight containers under inert gas (N or Ar) .

- Handling : Use gloveboxes or fume hoods to prevent hydrolysis of the cyano or tert-butyl carbamate groups. Safety protocols (e.g., PPE, emergency showers) are critical due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .

Advanced Research Questions

Q. How do ring puckering dynamics influence the compound’s conformational behavior in different solvents?

The pyrrolidine ring adopts non-planar conformations due to puckering, quantified using Cremer-Pople parameters (e.g., amplitude and phase angle ). Solvent polarity modulates puckering: polar solvents (e.g., DMSO) stabilize chair-like conformations via dipole interactions, while non-polar solvents (toluene) favor twisted-boat forms. Computational studies (DFT) and variable-temperature NMR validate these dynamics .

Q. What strategies resolve contradictory crystallographic data regarding hydrogen-bonding networks in polymorphs?

Conflicting hydrogen-bond patterns (e.g., C=O⋯H-C vs. N-H⋯O=C) arise from polymorphic variations. Strategies include:

Q. What computational methods predict the reactivity and regioselectivity of this compound in nucleophilic addition reactions?

DFT calculations (e.g., B3LYP/6-31G*) model electrophilic sites by mapping electrostatic potential (ESP) surfaces. The 3-oxo group and cyano substituent are electron-deficient, favoring nucleophilic attack at C-2 or C-4. MD simulations predict solvent effects on transition states, while NBO analysis quantifies hyperconjugative stabilization in intermediates .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?

Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Asymmetric induction employs chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., Jacobsen’s Co-salen). Optical rotation ([α]) and circular dichroism (CD) verify enantiopurity (>99% ee) .

Methodological Notes

- Data Contradictions : Discrepancies in reported melting points or spectroscopic data may arise from polymorphic forms or impurities. Cross-validate using orthogonal techniques (e.g., PXRD vs. DSC) .

- Safety Protocols : Always consult SDS for toxicity and exposure limits. Waste disposal must comply with institutional guidelines for nitriles and carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.